molecular formula C18H24ClNO5 B12151461 methyl 2-(8-((diethylamino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride

methyl 2-(8-((diethylamino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride

Cat. No.: B12151461
M. Wt: 369.8 g/mol
InChI Key: QSXWYSPZLNPGFA-UHFFFAOYSA-N
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Description

Methyl 2-(8-((diethylamino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(8-((diethylamino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride typically involves multiple steps. One common method includes the condensation of 7-hydroxy-4-methylcoumarin with diethylaminomethyl chloride under basic conditions to form the intermediate. This intermediate is then esterified with methyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the chromone ring can be reduced to form a hydroxyl group.

    Substitution: The diethylamino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 7-keto-4-methylcoumarin derivatives.

    Reduction: Formation of 7-hydroxy-4-methylchroman derivatives.

    Substitution: Formation of various substituted chromone derivatives.

Scientific Research Applications

Methyl 2-(8-((diethylamino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(8-((diethylamino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The diethylamino group may interact with cellular receptors or enzymes, modulating their activity. The chromone core can intercalate with DNA or interact with proteins, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    7-Hydroxy-4-methylcoumarin: Shares the chromone core but lacks the diethylamino and ester groups.

    Methyl 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-ylacetate: Similar structure but without the diethylamino group.

    Diethylaminoethyl coumarin: Contains the diethylamino group but differs in the ester linkage.

Uniqueness: Methyl 2-(8-((diethylamino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride is unique due to the combination of the chromone core, diethylamino group, and ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H24ClNO5

Molecular Weight

369.8 g/mol

IUPAC Name

methyl 2-[8-(diethylaminomethyl)-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride

InChI

InChI=1S/C18H23NO5.ClH/c1-5-19(6-2)10-14-15(20)8-7-12-11(3)13(9-16(21)23-4)18(22)24-17(12)14;/h7-8,20H,5-6,9-10H2,1-4H3;1H

InChI Key

QSXWYSPZLNPGFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)CC(=O)OC)O.Cl

Origin of Product

United States

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